(1R,2R)-1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylcyclopropane-1-carboxylic acid
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Description
(1R,2R)-1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylcyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337.375. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmaceutical Applications
The compound plays a crucial role in the synthesis of tailor-made α-amino acids, especially in the pharmaceutical industry. A significant application is found in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors. Over a dozen drugs under development utilize the special properties of this sterically constrained amino acid, highlighting its importance in asymmetric synthesis techniques. The synthesis methods for this compound and its optical isomers are grouped into biocatalytic, catalytic, and stoichiometric sources of chirality, emphasizing aspects of operational convenience, practicality, and scalability (Sato et al., 2016).
Biological Evaluation in Disease Treatment
Another notable research application is in the synthesis and biological evaluation of bromophenol derivatives with a cyclopropane moiety. These derivatives are effective inhibitors of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, which are crucial in treating diseases like Alzheimer's, Parkinson's, senile dementia, and ataxia. The research contributes to understanding the therapeutic potential of cyclopropane-containing compounds in neurodegenerative diseases (Boztaş et al., 2019).
Chemical Synthesis and Analysis
In chemical synthesis, the compound is used in the preparation of radiolabeled 1-amino-2-methylenecyclopropane-1-carboxylic acid, an irreversible inhibitor for bacterial enzyme 1-aminocyclopropane-1-carboxylate deaminase. This research helps in understanding unique enzymatic reactions and the role of cyclopropane derivatives in biological systems (Zhao & Liu, 2002).
Conformational Studies
There are also studies focusing on the crystal and molecular structure and conformational analysis of cyclopropane-carboxylic acid derivatives. These studies contribute significantly to the field of structural chemistry, providing insights into the molecular conformations of such compounds and their implications in various chemical and biological processes (Cetina et al., 2003).
Properties
IUPAC Name |
(1R,2R)-1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-12-10-20(12,18(22)23)21-19(24)25-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,21,24)(H,22,23)/t12-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIWDIWPUDVOMP-MPBGBICISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.